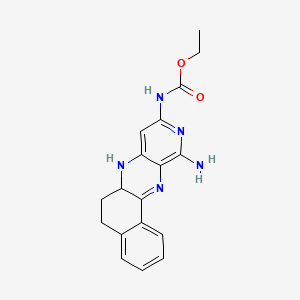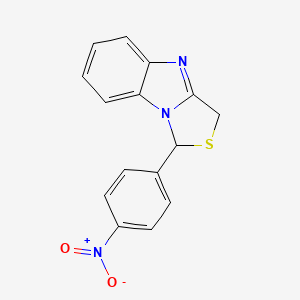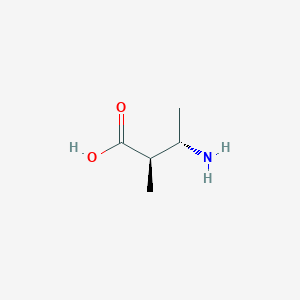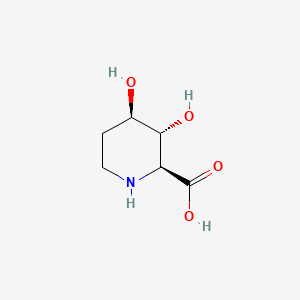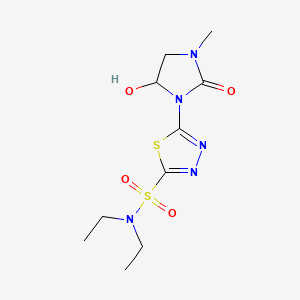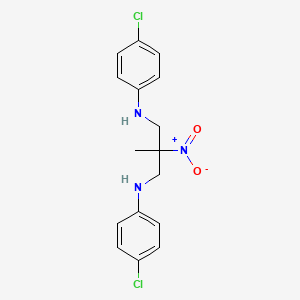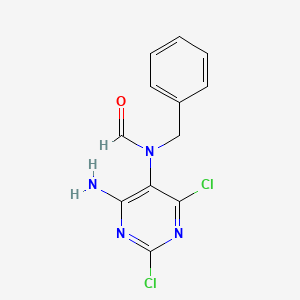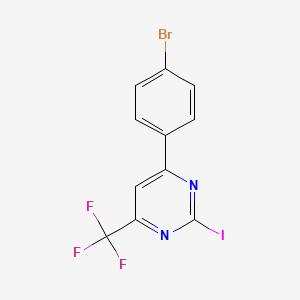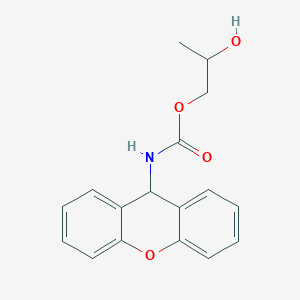
2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate is a chemical compound with a molecular formula of C18H17N3O6 and a molecular weight of 371.3441 g/mol . This compound is part of the xanthene derivatives family, which are known for their diverse applications in various fields such as pharmaceuticals, dyes, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate typically involves the reaction of xanthen-9-one with appropriate alkyl halides under specific conditions. One method involves the use of the dianion of xanthen-9-one, which reacts with alkyl halides to form various 9-alkyl derivatives of xanthen-9-ol . The reaction conditions often include the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate include other xanthene derivatives such as:
- 9-phenyl-9H-xanthen-9-ol
- 9-cyclohepta-2,4,6-trien-1-yl-9H-xanthen-9-ol
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
7473-47-4 |
|---|---|
Formule moléculaire |
C17H17NO4 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C17H17NO4/c1-11(19)10-21-17(20)18-16-12-6-2-4-8-14(12)22-15-9-5-3-7-13(15)16/h2-9,11,16,19H,10H2,1H3,(H,18,20) |
Clé InChI |
BCJYUPIJOQUJEA-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


